N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine, commonly referred to as LYS01, is a compound that has gained attention in the field of medicinal chemistry, particularly for its role as an autophagy inhibitor. This compound is structurally characterized by the presence of two 7-chloroquinoline moieties linked through an ethylene diamine framework. Its potential therapeutic applications are primarily in cancer treatment, where it targets autophagy pathways exploited by tumor cells to survive under stress conditions.
LYS01 is classified under quinoline derivatives and is known for its ability to inhibit autophagy, a cellular process critical for maintaining cellular homeostasis and responding to metabolic stress. The compound is synthesized from precursors such as 4,7-dichloroquinoline and ethylene diamine, employing various synthetic methods to achieve the desired structure. Its molecular formula is , with a molecular weight of approximately 440.37 g/mol .
The synthesis of N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine typically involves the following steps:
This synthetic route allows for the efficient production of LYS01 while maintaining the integrity of its chemical structure.
The molecular structure of LYS01 can be represented by its IUPAC name: N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine. The key structural features include:
The InChI representation of LYS01 is provided as follows:
This detailed structural information underlines the complexity and potential reactivity of LYS01 in biological systems .
LYS01 primarily functions as an autophagy inhibitor through its interaction with lysosomal functions. The main reaction mechanism involves:
The inhibition of autophagy has significant implications in cancer therapy as it leads to the accumulation of damaged organelles and proteins within cells, promoting cell death in cancerous tissues .
The mechanism by which LYS01 exerts its effects involves several key steps:
This mechanism highlights the potential of LYS01 as a therapeutic agent in overcoming resistance mechanisms in cancer treatment.
The physical and chemical properties of N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine include:
Property | Value |
---|---|
Molecular Weight | 440.37 g/mol |
Molecular Formula | C23H23Cl2N5 |
Solubility | Soluble in ethanol |
Stability | Stable under normal conditions |
These properties are crucial for understanding how LYS01 behaves in biological systems and its potential interactions with other compounds .
LYS01 has significant potential applications in various scientific fields:
The systematic IUPAC name N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine precisely defines the molecular connectivity and substituent positions. This name delineates:
Table 1: Molecular Identity Profile
Property | Value |
---|---|
Systematic IUPAC Name | N²-(7-Chloro-4-quinolinyl)-N¹-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N¹-methyl-1,2-ethanediamine |
Synonyms | LYS05; CS-2372; LYS01 free base |
CAS Registry Number | 1391426-22-4 |
Molecular Formula | C₂₃H₂₃Cl₂N₅ |
Molecular Weight | 440.37 g/mol |
Canonical SMILES | ClC1=CC2=C(C=C1)N=CC=C2NCCN(CNCCNC3=CC4=C(C=CC(Cl)=C4)N=C3)C |
The compound belongs to the bisquinoline subclass of diaminoalkanes, distinguished by symmetric 7-chloro-4-aminoquinoline pharmacophores linked through a methylated diamine spacer [4].
The architecture comprises two key domains:
Chloroquinoline Units: Each quinoline ring system features a chlorine at C7 – a conserved feature conferring electron-withdrawing effects – and a secondary amine at C4 serving as the attachment point. The C4 amine participates in hydrogen bonding, while the nitrogen at position 1 (quinolinic nitrogen) contributes to basicity. The dihedral angle between quinoline planes influences π-π stacking efficiency [2] [7].
Ethane-1,2-diamine Core: The central chain adopts a N¹-methyl-N²,N²-bis(aminoethyl) configuration:
The conformational flexibility of the –(CH₂)₂– linkers enables adaptive binding, while the methyl group at N¹ sterically modulates accessibility to the tertiary nitrogen’s lone pair.
This molecule exhibits no chiral centers due to:
However, tautomerism is possible at the quinoline-4-amine groups:
Quinoline-4-imine ⇌ Quinoline-4-amine
The equilibrium favors the amine form (N–H) under standard conditions, as confirmed by NMR studies. Rotational isomers (rotamers) arise from C–N bond rotation in the –NH–CH₂– linkages, though these are not resolvable at room temperature [4].
Table 2: Key Spectroscopic Assignments
Technique | Signals (δ, ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR (DMSO) | 8.85 (d, J=5.3 Hz, 2H) | H2, H2' of quinoline rings |
8.35 (d, J=9.1 Hz, 2H) | H5, H5' | |
7.85–7.75 (m, 4H) | H6, H8, H6', H8' | |
7.45 (dd, J=9.1/2.0 Hz, 2H) | H3, H3' | |
3.60 (t, J=6.4 Hz, 4H) | –CH₂–N(quinoline) adjacent to quinoline amines | |
2.65–2.55 (m, 8H) | Methylene protons of diamine backbone | |
2.30 (s, 3H) | N¹–CH₃ | |
¹³C NMR | 158.5, 152.1 | Quinoline C4, C2 (each ring) |
135.2, 134.7, 128.9, 126.5, 121.8, 118.3 | Aromatic carbons | |
48.7, 47.2, 45.9 | Methylene carbons of backbone | |
37.5 | N¹–CH₃ | |
IR (KBr) | 3360, 3280 cm⁻¹ | N–H asymmetric/symmetric stretch |
1605 cm⁻¹ | C=N quinoline stretch | |
1580, 1480 cm⁻¹ | Aromatic C=C | |
MS (ESI+) | m/z 441.2 [M+H]⁺ | Molecular ion peak (C₂₃H₂₄Cl₂N₅⁺) |
UV-Vis (Methanol): λₘₐₓ = 235 nm (π→π, quinoline), 332 nm (n→π). Predicted pKₐ = 8.23 ± 0.50 indicates partial protonation at physiological pH [4].
Table 3: Thermodynamic and Partition Properties
Property | Value |
---|---|
Melting Point | >194°C (decomposition) |
Density (Predicted) | 1.356 ± 0.06 g/cm³ |
Boiling Point (Predicted) | 657.0 ± 55.0 °C |
LogP (Octanol-Water) | 4.12 |
pKₐ (Predicted) | 8.23 ± 0.50 |
Comprehensive Compound Nomenclature Table
Nomenclature System | Name |
---|---|
IUPAC Systematic Name | N²-(7-Chloro-4-quinolinyl)-N¹-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N¹-methyl-1,2-ethanediamine |
Common Research Code | LYS05; CS-2372 |
Alternative Chemical Name | N1-(7-chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine |
Pharmaceutical Synonym | Lys01 free base |
Simplified Descriptor | Bis(7-chloro-4-quinolinyl)-N-methylated diamine linker |
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